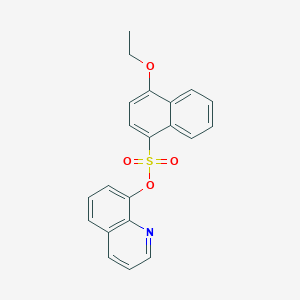
Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug synthesis, organic photovoltaics, and fluorescence labeling. This compound combines the structural features of quinoline and naphthalene, making it a unique and valuable material for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate typically involves the reaction of quinoline derivatives with naphthalene sulfonates under specific conditions. One common method includes the use of sulfonyl chlorides and quinoline derivatives in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl naphthalene-1-sulfonic acid, while reduction may produce quinolin-8-yl naphthalene-1-sulfonate derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate has a wide range of scientific research applications, including:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Photovoltaics: The compound is utilized in the development of organic photovoltaic materials due to its unique electronic properties.
Fluorescence Labeling: It serves as a fluorescent label in biological and chemical assays, aiding in the detection and analysis of various biomolecules.
Wirkmechanismus
The mechanism of action of Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety allows it to act as a bidentate chelating agent, forming complexes with metal ions such as copper, zinc, and iron . These metal complexes can then participate in various biochemical processes, including enzyme inhibition and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene-1-yl-benzosulfonate
- 4-Methylbenzosulfonate
- 4-Nitrobenzosulfonate
- 2-Methylbenzosulfonate
- Naphthalene-1-sulfonate
Uniqueness
Quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate is unique due to its combination of quinoline and naphthalene structures, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics and metal-chelating abilities .
Eigenschaften
IUPAC Name |
quinolin-8-yl 4-ethoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-2-25-18-12-13-20(17-10-4-3-9-16(17)18)27(23,24)26-19-11-5-7-15-8-6-14-22-21(15)19/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNWZRZSRXPNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














